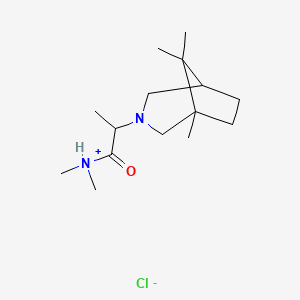
3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo(321)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, which are catalyzed by a dual catalytic system . This method allows for high diastereo- and enantioselectivities, making it an efficient route for synthesizing the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and reagents to facilitate the cycloaddition reactions and subsequent purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo(3.2.1)octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Oxa-3-azabicyclo(3.2.1)octane: Used in organic synthesis and as an intermediate in various industrial applications.
Uniqueness
3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride is unique due to its specific structural features and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable target for research and development in various scientific fields.
Propriétés
Numéro CAS |
1216-35-9 |
|---|---|
Formule moléculaire |
C15H29ClN2O |
Poids moléculaire |
288.85 g/mol |
Nom IUPAC |
dimethyl-[2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)propanoyl]azanium;chloride |
InChI |
InChI=1S/C15H28N2O.ClH/c1-11(13(18)16(5)6)17-9-12-7-8-15(4,10-17)14(12,2)3;/h11-12H,7-10H2,1-6H3;1H |
Clé InChI |
FUFXZQJRHZXUPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)[NH+](C)C)N1CC2CCC(C1)(C2(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
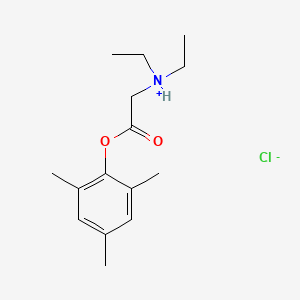
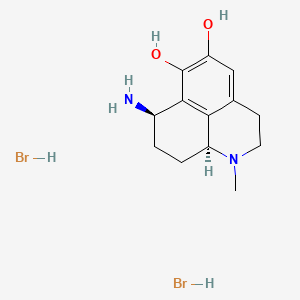
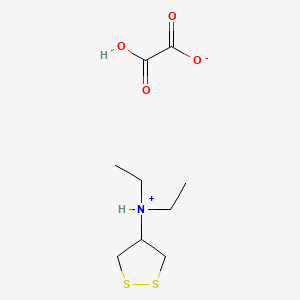
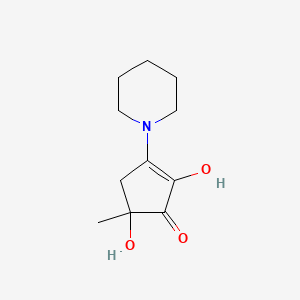
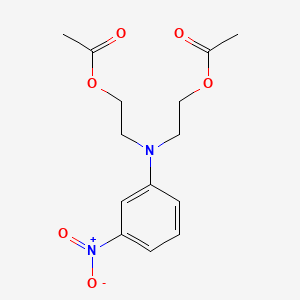

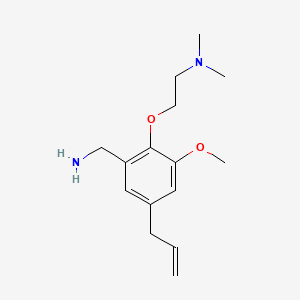
![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)

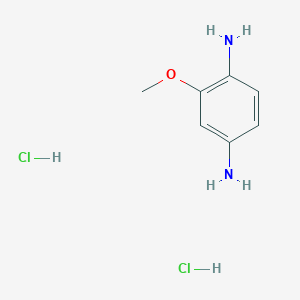
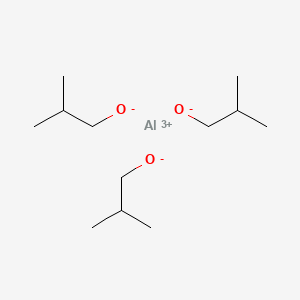
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
